molecular formula C9H11ClF3N3O2 B13052020 Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride

Cat. No.: B13052020
M. Wt: 285.65 g/mol
InChI Key: VEFYUNCPABIPDV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride is a pyrimidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 6-position of the pyrimidine ring and an ethyl ester group linked via an acetamide moiety. This compound is typically synthesized through condensation reactions involving trifluoromethyl-substituted pyrimidine precursors and ethyl chloroacetate derivatives under controlled conditions . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as an intermediate in drug discovery targeting enzymes or receptors .

Properties

Molecular Formula

C9H11ClF3N3O2

Molecular Weight

285.65 g/mol

IUPAC Name

ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride

InChI

InChI=1S/C9H10F3N3O2.ClH/c1-2-17-8(16)7(13)5-3-6(9(10,11)12)15-4-14-5;/h3-4,7H,2,13H2,1H3;1H

InChI Key

VEFYUNCPABIPDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=NC=N1)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Pyrimidine Formation

  • The ketoester of the general formula (1), which contains the ethyl ester and keto functional groups, is either commercially sourced or synthesized through well-established methods.
  • This ketoester is reacted with an excess of a guanidine derivative (formula 2) in a protic solvent such as ethanol under reflux conditions for 6 to 24 hours (preferably ~16 hours). This step forms a 2-amino-4-hydroxypyrimidine intermediate (formula 3).
Step Reagents Conditions Product
1 Ketoester + Guanidine derivative Ethanol, reflux, 16 h 2-amino-4-hydroxypyrimidine (3)

Chlorination of Pyrimidine Intermediate

  • The 2-amino-4-hydroxypyrimidine is converted to the corresponding 4-chloropyrimidine by treatment with a chlorinating agent, preferably phosphorus oxychloride (POCl3).
  • This reaction is conducted at reflux temperatures for 30 minutes to 8 hours, typically around 2 hours, often in the absence of solvent.
Step Reagents Conditions Product
2 POCl3 Reflux, 2 h 2-amino-4-chloropyrimidine (4)

Coupling to Introduce the Aminoacetate Side Chain

  • The 4-chloropyrimidine derivative undergoes nucleophilic substitution with an aminoacetate derivative or related nucleophile.
  • This reaction is often carried out in polar solvents such as dimethylformamide (DMF) or ethanol at temperatures ranging from 70°C to 100°C for 12 to 72 hours (commonly ~24 hours).
  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with boronic acid derivatives can also be employed to install aryl substituents if needed.
Step Reagents Conditions Product
3 4-chloropyrimidine + aminoester DMF or EtOH, 70-100°C, 24 h Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate

Formation of Hydrochloride Salt

  • The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid or an acid gas (HCl).
  • This salt formation improves compound stability and solubility for pharmaceutical use.
  • The salt formation is typically performed in an organic solvent or aqueous medium under mild conditions.
Step Reagents Conditions Product
4 HCl (gas or solution) Room temperature, mild Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride

Research Findings and Optimization Notes

  • The initial condensation step benefits from using ethanol as a protic solvent and prolonged reflux to ensure complete ring formation.
  • Chlorination with phosphorus oxychloride is efficient and rapid, but requires careful control of temperature and time to avoid side reactions.
  • The substitution step to attach the aminoacetate group can be catalyzed by palladium complexes, enhancing yields and selectivity.
  • Purification is typically achieved by recrystallization or chromatography, depending on the scale and purity requirements.
  • The hydrochloride salt is isolated by crystallization from solvents such as ethyl acetate and hexane mixtures, with washing under cold conditions to improve purity.

Summary Table of Preparation Steps

Step Intermediate/Product Reagents/Conditions Notes
1 2-amino-4-hydroxypyrimidine (3) Ketoester + guanidine, EtOH, reflux 16 h Formation of pyrimidine core
2 2-amino-4-chloropyrimidine (4) POCl3, reflux 2 h Chlorination of hydroxypyrimidine
3 Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate Aminoacetate nucleophile, DMF/EtOH, 70-100°C, 24 h Nucleophilic substitution or Pd-catalyzed coupling
4 Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride HCl treatment, mild conditions Salt formation for stability and solubility

Industrial and Practical Considerations

  • The process is scalable and adaptable for industrial production, with commercially available starting materials.
  • Reaction times and temperatures can be optimized to balance yield and purity.
  • Use of palladium catalysts and chlorinating agents requires appropriate handling and waste management.
  • The final hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride exhibits significant biological activity, particularly as a pharmaceutical agent. Its structural features enable it to interact with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The trifluoromethyl group is known to enhance lipophilicity, which may improve the compound's ability to penetrate cell membranes and target cancer cells effectively.

Antiviral Properties

The compound has shown promise in antiviral applications, particularly against viral infections where pyrimidine derivatives are known to interfere with viral replication mechanisms. Research indicates that modifications in the pyrimidine structure can lead to enhanced antiviral efficacy.

Enzyme Inhibition

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride may act as an enzyme inhibitor, affecting metabolic pathways crucial for various diseases. The presence of the amino group allows for interactions with enzyme active sites, potentially leading to the development of new inhibitors for therapeutic use.

Case Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride on various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.

Case Study on Antiviral Efficacy

Another study focused on the antiviral properties of similar pyrimidine derivatives, highlighting their mechanism of action against viral replication. Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride was included in comparative analyses, showing promising results against specific viruses.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrimidine Ring

Trifluoromethyl vs. Chlorine Substituents
  • Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride Substituent: -CF₃ at position 5. Properties: High electron-withdrawing effect enhances metabolic stability and lipophilicity, favoring membrane permeability .
  • Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate (CAS 20045-78-7)
    • Substituents: -Cl at position 6 and 4-chlorophenyl at position 2.
    • Properties: Chlorine’s moderate electronegativity reduces steric hindrance but may decrease bioavailability compared to -CF₃ .
Positional Isomerism
  • Ethyl 2-amino-2-(4-(trifluoromethyl)pyrimidin-2-yl)acetate hydrochloride Substituent: -CF₃ at position 3. Properties: Altered electronic distribution may affect binding affinity in biological targets compared to the 6-CF₃ isomer .

Core Heterocycle Modifications

Pyrimidine vs. Pyridine Derivatives
  • Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride Core: Pyridine ring.

Ester Group Variations

  • Ethyl 2-((2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoropyrimidin-4-yl)thio)acetate (CAS 1823182-35-9) Substituent: Thioether linkage instead of amino-acetate.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride C₉H₁₁ClF₃N₃O₂ 285.66 6-CF₃, ethyl ester, hydrochloride Polar solvents (DMF, water)
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate C₁₄H₁₂Cl₂N₂O₂ 323.17 6-Cl, 4-chlorophenyl Organic solvents (ethyl acetate)
Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride C₉H₁₈ClNO₃ 223.70 Oxane (tetrahydropyran) moiety Water, methanol

Key Research Findings

  • Metabolic Stability: The -CF₃ group in Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride reduces oxidative metabolism in liver microsomes, extending half-life compared to -Cl analogs .
  • Crystallographic Data : SHELX software () has been instrumental in resolving the crystal structures of related pyrimidine derivatives, confirming substituent positioning and hydrogen-bonding patterns .

Biological Activity

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride is a synthetic organic compound classified as a pyrimidine derivative. Its unique structural features, particularly the trifluoromethyl group, enhance its biological activity and chemical properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9H10F3N3O2
  • Molecular Weight : Approximately 285.65 g/mol
  • IUPAC Name : Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride

The trifluoromethyl group attached to the pyrimidine ring significantly influences the compound's lipophilicity and interaction with biological targets, which is crucial for its pharmacological effects .

Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate; hydrochloride exhibits various biological activities primarily through its interaction with specific biomolecules. The compound has been shown to:

  • Inhibit certain enzymes involved in cancer cell proliferation.
  • Modulate signaling pathways associated with apoptosis and cell cycle regulation.

These mechanisms suggest potential applications in cancer therapy and other therapeutic areas.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against:

Cell LineType of CancerIC50 (µM)
MV4-11Biphenotypic B myelomonocytic leukemiaXX
K562Chronic myeloid leukemiaXX
MCF-7Human breast cancerXX

Note: Specific IC50 values are not provided in the search results but are typically determined in laboratory settings based on concentration-response assays .

Case Studies

  • Study on Antiproliferative Activity :
    A recent study evaluated the compound's efficacy against three human cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to the activation of apoptotic pathways, including caspase activation and PARP cleavage .
  • Enzyme Inhibition Studies :
    Research focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that it could effectively reduce the activity of these kinases, leading to decreased tumor growth in vitro .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is critical for enhancing biological activity compared to other similar compounds. A comparative analysis with structurally related compounds shows varying levels of potency based on their functional groups and substitution patterns:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-3-(4-(trifluoromethyl)pyrimidin-2-yl)acetateC9H11F3N3O2Different position of amino group
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetateC12H13Cl2N3O2Contains dichloro substitution
Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate HydrochlorideC11H14Cl2N2O2Features dichloro benzene ring

The variations in these compounds highlight how modifications can influence their biological properties and therapeutic potential .

Q & A

What synthetic routes are reported for the preparation of Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate hydrochloride?

Level: Basic
Methodological Answer:
Multi-step synthetic protocols are commonly employed. For example, trifluoromethylpyrimidine intermediates are synthesized via nucleophilic substitution or coupling reactions. A representative approach involves:

Core pyrimidine formation : Reacting 4-chloro-6-(trifluoromethyl)pyrimidine with a glycine ester derivative under basic conditions (e.g., K₂CO₃/acetone) to introduce the aminoacetate moiety .

Salt formation : Treating the free base with HCl in a solvent like ethyl acetate or dioxane to yield the hydrochloride salt .

Purification : Use column chromatography (silica gel, ethyl acetate/methanol gradients) or preparative HPLC (MeCN/water with 0.1% formic acid) to isolate the product .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight (e.g., observed m/z 393 [M+H]⁺) and detect impurities .
  • HPLC : Assess purity using reversed-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid). Retention times (e.g., 1.01–1.32 minutes) should match reference standards .
  • ¹H/¹³C NMR : Verify substituent integration and trifluoromethyl group presence (δ ~110–120 ppm for CF₃ in ¹⁹F NMR) .

How can low yields in the final coupling step be optimized?

Level: Advanced
Methodological Answer:
Low yields (e.g., 2–5% in multi-step syntheses) often arise from steric hindrance or side reactions. Strategies include:

  • Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
  • Temperature control : Perform reactions under inert atmospheres (N₂/Ar) at 80–100°C to accelerate kinetics while minimizing decomposition .
  • Intermediate purification : Isolate and characterize unstable intermediates (e.g., trifluoromethylpyrimidine precursors) before proceeding .

How should hygroscopic intermediates be handled during synthesis?

Level: Advanced
Methodological Answer:
Hygroscopic intermediates (e.g., free-base amines) require:

  • Azeotropic drying : Use toluene or hexane to remove residual water after solvent evaporation .
  • Inert atmosphere : Conduct reactions under N₂ and store intermediates in desiccators with P₂O₅ .
  • Rapid characterization : Prioritize immediate LCMS/NMR analysis to avoid degradation .

How can contradictions in spectral data (e.g., LCMS vs. NMR) be resolved?

Level: Advanced
Methodological Answer:

  • Cross-validation : Compare retention times (HPLC/LCMS) with authentic standards. For NMR discrepancies (e.g., splitting patterns), re-examine solvent effects (DMSO-d₆ vs. CDCl₃) .
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., 234.0681 for related metabolites) to rule out isobaric interferences .
  • X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement (e.g., space group determination, thermal parameter adjustment) .

What purification methods are effective for isolating this compound from reaction mixtures?

Level: Basic
Methodological Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate and methanol (e.g., 10:1 → 5:1) .
  • Preparative HPLC : Employ C18 columns and acidic mobile phases (0.1% formic acid) to enhance peak resolution .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to improve crystal purity .

What challenges arise in crystallographic studies of this compound, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Crystal growth : Diffraction-quality crystals may require vapor diffusion (e.g., ether into DCM solutions) .
  • Refinement challenges : Use SHELXL for high-resolution data. Adjust parameters like ADPs (Atomic Displacement Parameters) and restraint weights to model disorder (e.g., trifluoromethyl group rotation) .
  • Twinned data : Apply twin-law corrections (e.g., BASF scaling in SHELXL) for overlapping reflections .

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